

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-iodo-4-methoxybenzene

Cat. No.: B1601900

[Get Quote](#)

1-Chloro-2-iodo-4-methoxybenzene, also known by its synonym 4-Chloro-2-iodoanisole, is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular structure, featuring a methoxy group and two different halogen atoms (chloro and iodo) at specific positions, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis. The presence of the iodo group, in particular, renders the molecule highly susceptible to a variety of cross-coupling reactions, while the chloro and methoxy substituents influence the electronic properties and orientation of further chemical transformations.

This guide provides a comprehensive overview of **1-Chloro-2-iodo-4-methoxybenzene**, detailing its physicochemical properties, established synthesis methodologies, characteristic reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the creation of complex molecular architectures and novel functional materials.

Physicochemical and Structural Properties

1-Chloro-2-iodo-4-methoxybenzene is a pale yellow liquid or crystalline solid at room temperature, and it is known to be sensitive to light.^{[1][2][3]} Its structural and physical characteristics are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1-Chloro-2-iodo-4-methoxybenzene	[4]
Synonyms	4-Chloro-2-iodoanisole, 5-Chloro-2-methoxyiodobenzene	[1][5]
CAS Number	52807-27-9	[5]
Molecular Formula	C ₇ H ₆ ClIO	[5]
Molecular Weight	268.48 g/mol	[4][5]
Appearance	Pale Yellow Liquid / White to Orange Powder/Lump	[1][3][5]
Melting Point	48 °C (some sources report 65-70 °C)	[1][3]
Boiling Point	133-135 °C @ 15 mmHg	[1][2][5]
Density	1.84 g/cm ³	[1][2]
Solubility	Soluble in methanol; Insoluble in water	[1][3]
SMILES	COCl=C(C=C(C=C1)Cl)I	[4]
InChIKey	CXXXAGIYCFOGHA-UHFFFAOYSA-N	[4]

Molecular Structure Diagram

Caption: 2D Structure of **1-Chloro-2-iodo-4-methoxybenzene**.

Synthesis Methodologies

The synthesis of **1-Chloro-2-iodo-4-methoxybenzene** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and logical synthetic routes are detailed below.

Method 1: Electrophilic Iodination of 4-Chloroanisole

This is a direct and atom-economical approach starting from the commercially available 4-chloroanisole. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is directed to the ortho position (C2).

Reaction Scheme: 4-Chloroanisole → **1-Chloro-2-iodo-4-methoxybenzene**

Causality of Experimental Choices: The key to this synthesis is the choice of an effective iodinating agent that can overcome the moderate deactivating effect of the chlorine atom and achieve high regioselectivity. Various iodination systems have been reported for anisoles and other activated aromatic rings.^{[6][7]} A system using iodine (I_2) in the presence of an oxidizing agent is often employed to generate a more potent electrophilic iodine species (like I^+).

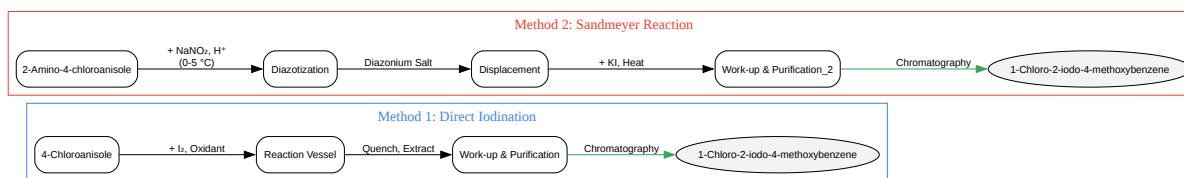
Detailed Experimental Protocol:

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroanisole (1 equivalent) and a suitable solvent such as glacial acetic acid or dichloromethane.
- **Reagent Addition:** Add elemental iodine (I_2 , 1.1 equivalents).
- **Initiation:** While stirring, slowly add an oxidizing agent, such as 30% hydrogen peroxide in the presence of sulfuric acid, or silver sulfate (Ag_2SO_4).^{[6][7][8]} The use of a silver salt is advantageous as it precipitates silver iodide, driving the reaction forward.^[8]
- **Reaction:** Heat the mixture gently (e.g., 40-50 °C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- **Work-up:** Cool the reaction mixture to room temperature. If a solid (like AgI) is present, filter it off. The filtrate is then poured into a separatory funnel containing water and a reducing agent (e.g., aqueous sodium thiosulfate) to quench any unreacted iodine.
- **Extraction:** Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **1-Chloro-2-iodo-4-methoxybenzene**.

Method 2: Sandmeyer Reaction from 2-Amino-4-chloroanisole

The Sandmeyer reaction provides a robust, albeit longer, route for introducing the iodo group with absolute regioselectivity.[9][10] This method begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with iodide.


Reaction Scheme: 2-Amino-4-chloroanisole \rightarrow [Diazonium Salt Intermediate] \rightarrow **1-Chloro-2-iodo-4-methoxybenzene**

Causality of Experimental Choices: This method is ideal when the required amino-substituted precursor is readily available or when direct iodination yields isomeric mixtures that are difficult to separate. The formation of the diazonium salt at low temperatures (0-5 °C) is critical to prevent its premature decomposition. The subsequent displacement with potassium iodide is a reliable method for introducing iodine onto an aromatic ring.[11]

Detailed Experimental Protocol:

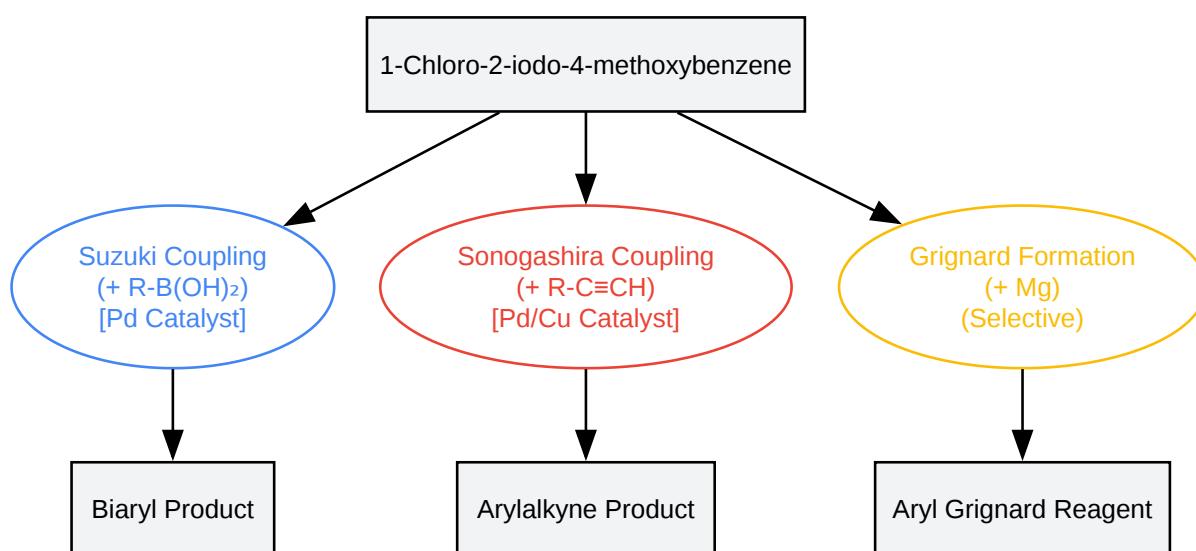
- **Diazotization:**
 - Suspend 2-amino-4-chloroanisole (1 equivalent) in a mixture of water and a strong acid (e.g., HCl or H_2SO_4).
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Prepare a solution of sodium nitrite ($NaNO_2$, 1.1 equivalents) in cold water.
 - Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a change in color and the dissolution of the solid. Stir for an additional 20-30 minutes at 0-5 °C.[12]

- Iodide Displacement (Sandmeyer Reaction):
 - In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water.
 - Slowly add the cold diazonium salt solution to the KI solution. A vigorous evolution of nitrogen gas (N_2) will be observed.
 - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
- Work-up and Purification:
 - Cool the mixture and extract with an organic solvent (e.g., dichloromethane or ether).
 - Wash the organic layer sequentially with water, aqueous sodium thiosulfate (to remove residual iodine), and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Chloro-2-iodo-4-methoxybenzene**.

Chemical Reactivity and Applications


The synthetic utility of **1-Chloro-2-iodo-4-methoxybenzene** stems from the differential reactivity of its halogen substituents. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodine atom the primary site for reactions such as metal-halogen exchange and transition-metal-catalyzed cross-coupling.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.^[5] These reactions proceed selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This selectivity is crucial for the stepwise construction of complex molecules.

- Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond.
- Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethynyl derivative.

The ability to participate in these reactions makes **1-Chloro-2-iodo-4-methoxybenzene** a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.^[5] For instance, it can be used to build scaffolds for potential anti-cancer and anti-inflammatory drugs.^[5]

[Click to download full resolution via product page](#)

Caption: Key reactions of **1-Chloro-2-iodo-4-methoxybenzene**.

Formation of Organometallic Reagents

The C-I bond can also be selectively converted into an organometallic species, such as an aryl Grignard or organolithium reagent, via metal-halogen exchange. This transformation opens up another avenue for C-C bond formation through reactions with various electrophiles.[1]

Spectroscopic Characterization

While raw spectral data is proprietary to various databases, the expected spectroscopic signatures for **1-Chloro-2-iodo-4-methoxybenzene** can be predicted based on its structure. Spectroscopic data, including NMR, IR, and Mass Spec, are available from commercial suppliers and databases.[4][13]

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. A singlet integrating to three protons would be observed in the upfield region (typically δ 3.5-4.0 ppm) for the methoxy ($-\text{OCH}_3$) group.
- ^{13}C NMR: The carbon NMR spectrum would display seven unique signals: six for the aromatic carbons (with chemical shifts influenced by the attached substituents) and one for the methoxy carbon (typically δ 55-60 ppm).
- IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkage (around 1250 cm^{-1}), and C-X (C-Cl, C-I) vibrations in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at m/z 268, corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio).

Safety and Handling

1-Chloro-2-iodo-4-methoxybenzene is classified as an irritant.[\[3\]](#) Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[\[3\]](#) All work should be conducted in a well-ventilated fume hood.

- Hazard Codes: Xi (Irritant).[\[3\]](#)
- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[4\]](#)
- Risk Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), R41 (Risk of serious damage to eyes).[\[3\]](#)
- Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[\[3\]](#)

The compound is light-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Conclusion

1-Chloro-2-iodo-4-methoxybenzene is a strategically important synthetic intermediate whose value lies in the predictable and selective reactivity of its functional groups. The ability to engage the iodo substituent in a wide array of cross-coupling reactions while preserving the chloro group for subsequent modifications makes it a powerful tool for the convergent synthesis of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 4-Chloro-2-iodoanisole | C₇H₆ClI₂O | CID 2800978. PubChem. [\[Link\]](#)
- 4-Chloroanisole. Wychem. [\[Link\]](#)

- **Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline.** NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- **4-Chloro-3-iodoanisole.** Wychem. [\[Link\]](#)
- **The Strategic Importance of 4-Chloro-2-Iodoaniline in Modern Chemical Manufacturing.** NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- **Sandmeyer reaction.** Wikipedia. [\[Link\]](#)
- **1-CHLORO-2-FLUORO-3-ODO-4-METHOXYBENZENE.** ChemBK. [\[Link\]](#)
- **Preparation of 4-iodoanisole.** PrepChem.com. [\[Link\]](#)
- **Sandmeyer Reaction Mechanism.** BYJU'S. [\[Link\]](#)
- **Recent trends in the chemistry of Sandmeyer reaction: a review.** National Institutes of Health (NIH). [\[Link\]](#)
- **Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.** National Institutes of Health (NIH). [\[Link\]](#)
- **Supporting Information.** Royal Society of Chemistry. [\[Link\]](#)
- **Sandmeyer Reaction.** Organic Chemistry Portal. [\[Link\]](#)
- **4-chloro-2-iodoanisole (C₇H₆ClI₀).** PubChemLite. [\[Link\]](#)
- **Synthesis method of 4-iodoanisole.**
- **4-Chloro-2-iodoanisole.** ChemBK. [\[Link\]](#)
- **Chemical Properties of 1-Chloro-2,4-dimethoxybenzene (CAS 7051-13-0).** Cheméo. [\[Link\]](#)
- **Why 4-Iodoanisole is a Critical Building Block for Organic Synthesis.** NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- **4-Iodoanisole | C₇H₇I₀ | CID 69676.** PubChem. [\[Link\]](#)

- Iodination of 3,5-Dichloroanisole Using Silver Salts. eGrove - University of Mississippi. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-CHLORO-2-IODOANISOLE CAS#: 52807-27-9 [[amp.chemicalbook.com](#)]
- 2. [parchem.com](#) [[parchem.com](#)]
- 3. [chembk.com](#) [[chembk.com](#)]
- 4. 4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 5. [chemimpex.com](#) [[chemimpex.com](#)]
- 6. [prepchem.com](#) [[prepchem.com](#)]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 8. [egrove.olemiss.edu](#) [[egrove.olemiss.edu](#)]
- 9. Sandmeyer reaction - Wikipedia [[en.wikipedia.org](#)]
- 10. [byjus.com](#) [[byjus.com](#)]
- 11. Sandmeyer Reaction [[organic-chemistry.org](#)]
- 12. [benchchem.com](#) [[benchchem.com](#)]
- 13. 2401-25-4|1-Chloro-2-iodo-4-methoxybenzene|BLD Pharm [[bldpharm.com](#)]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601900#1-chloro-2-iodo-4-methoxybenzene-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com